molecular formula C48H64Cl4N2O9 B13855290 Vilanterol Dimer

Vilanterol Dimer

Cat. No.: B13855290
M. Wt: 954.8 g/mol
InChI Key: IZUWHFQBOKMICO-CRKOEVGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vilanterol involves multiple steps, starting with the bromination of 2,6-dichlorophenylmethanol. This intermediate undergoes a series of reactions, including etherification and amination, to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Vilanterol and its derivatives, including Vilanterol Dimer, follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .

Properties

Molecular Formula

C48H64Cl4N2O9

Molecular Weight

954.8 g/mol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl-[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]methyl]phenol

InChI

InChI=1S/C48H64Cl4N2O9/c49-41-11-9-12-42(50)39(41)33-62-25-23-60-21-7-3-1-5-19-53-29-47(58)35-15-17-45(56)37(27-35)30-54(31-48(59)36-16-18-46(57)38(28-36)32-55)20-6-2-4-8-22-61-24-26-63-34-40-43(51)13-10-14-44(40)52/h9-18,27-28,47-48,53,55-59H,1-8,19-26,29-34H2/t47-,48-/m0/s1

InChI Key

IZUWHFQBOKMICO-CRKOEVGVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)C[C@@H](C4=CC(=C(C=C4)O)CO)O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)CC(C4=CC(=C(C=C4)O)CO)O)O)Cl

Origin of Product

United States

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